Benzyl 2,6-dimethyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
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Overview
Description
BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
The synthesis of BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown promise in various biological assays, including antimicrobial and antiviral activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
BENZYL 5-BENZENESULFONAMIDO-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including anticancer properties.
Properties
Molecular Formula |
C24H21NO5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
benzyl 5-(benzenesulfonamido)-2,6-dimethyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21NO5S/c1-16-13-22-20(14-21(16)25-31(27,28)19-11-7-4-8-12-19)23(17(2)30-22)24(26)29-15-18-9-5-3-6-10-18/h3-14,25H,15H2,1-2H3 |
InChI Key |
FJHSSOWZYIERHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=CC=C3)C(=C(O2)C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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